molecular formula C16H13ClN4O2 B4541077 N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B4541077
M. Wt: 328.75 g/mol
InChI Key: JTCOGNMOBVNUMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds involves a series of steps starting from aminopyridine derivatives. For instance, Hamdouchi et al. (1999) described the construction of the imidazo ring in this class of compounds starting from the aminopyridine after tosylation and subsequent treatment with appropriate acetamides. A key step in their synthesis included the development and use of a new Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide, leading exclusively to the desired E-isomer. This method avoids the use of reverse-phase preparative HPLC for isomer separation before antiviral activity evaluation (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide and related compounds has been elucidated through various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy. These techniques provide detailed information on the compound's molecular framework and functional groups. For example, Rathod and Solanki (2018) discussed the characterization of pyrimidine derivatives, which share some structural similarities with the target compound, through these spectroscopic techniques, highlighting the importance of molecular structure analysis in understanding the compound's properties and reactivity (Rathod & Solanki, 2018).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridines involves various transformations, such as nucleophilic substitutions and cyclization reactions, which are crucial for modifying the compound and enhancing its biological activity. Sączewski et al. (1987) described the reaction of 2-chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates to yield imidazo[1.2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, demonstrating the versatile chemistry of imidazo[1,2-a]pyridines (Sączewski et al., 1987).

Physical Properties Analysis

The physical properties of N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide, such as melting point, solubility, and crystalline structure, can be inferred from studies on related compounds. For example, Qin et al. (2019) discussed the synthesis, crystal structure, and DFT study of a related compound, providing insights into its crystalline structure and physical properties through X-ray diffraction and density functional theory (DFT) analysis (Qin et al., 2019).

properties

IUPAC Name

N-(3-acetamidophenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-10(22)18-12-3-2-4-13(7-12)19-16(23)14-9-21-8-11(17)5-6-15(21)20-14/h2-9H,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCOGNMOBVNUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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